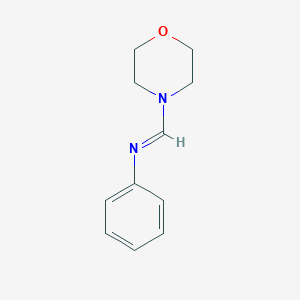
Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its indeno-pyrrole core, which is a fused ring system combining an indene and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indeno(1,2-c)pyrrole derivatives typically involves multi-step reactions. One efficient method reported involves the chemoselective N-acylation/cyclization/Wittig reaction sequence. This method starts with the formation of a spiro-indene-1,2’-[1,3,4]oxadiazol intermediate, which further reacts with phosphine to generate betaine, leading to the formation of indeno(1,2-c)pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Indeno(1,2-c)pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of indeno(1,2-c)pyrrole derivatives involves their interaction with specific molecular targets. For example, some derivatives act as adrenergic agents, interacting with receptor sites within the adrenergic nervous system. This interaction can result in various physiological responses, such as vasoconstriction, vasodilation, and changes in heart rate and contractility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno(1,2-b)pyrrole: This compound has a similar fused ring system but differs in the position of the nitrogen atom and the substituents.
Indeno(1,2-c)pyrrole-2(1H)-propanamine:
Uniqueness
Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of butyl and dimethoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61-29-0 |
|---|---|
Formule moléculaire |
C17H26ClNO2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
2-butyl-6,7-dimethoxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-5-6-18-10-13-7-12-8-16(19-2)17(20-3)9-14(12)15(13)11-18;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H |
Clé InChI |
SOBHPRCIZAYEBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC2CC3=CC(=C(C=C3C2C1)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
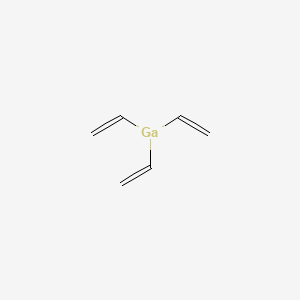

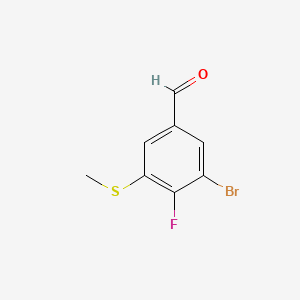
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)




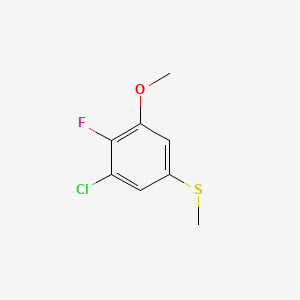
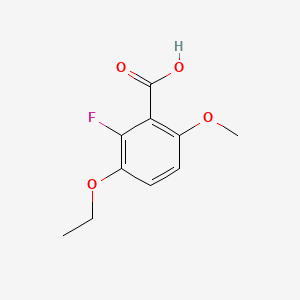
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
